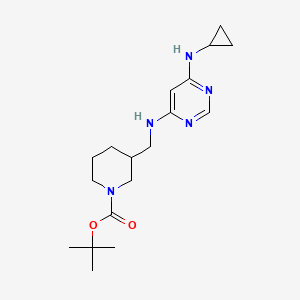

tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[[[6-(cyclopropylamino)pyrimidin-4-yl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-8-4-5-13(11-23)10-19-15-9-16(21-12-20-15)22-14-6-7-14/h9,12-14H,4-8,10-11H2,1-3H3,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASQIZRAYCXBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC(=NC=N2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701109335 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[[6-(cyclopropylamino)-4-pyrimidinyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353989-88-4 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[[6-(cyclopropylamino)-4-pyrimidinyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[[6-(cyclopropylamino)-4-pyrimidinyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Chemical Identity and Structure

tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a compound with the molecular formula and a molecular weight of approximately 347.46 g/mol. It is categorized as a carbamate derivative, featuring a piperidine ring substituted with a pyrimidine moiety. The compound's structure can be represented as follows:

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyclopropylamino and pyrimidine groups suggests potential activity against specific protein targets, which may include kinases or other enzymes relevant to disease pathways.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against viral infections, particularly in inhibiting the replication of viruses like HIV and others through mechanisms involving reverse transcriptase inhibition .

Research Findings

Case Studies and Experimental Data

- Antiviral Efficacy : A study published in MDPI demonstrated that related compounds exhibited significant antiviral activity with EC50 values indicating effective concentrations for inhibiting viral replication. For example, certain derivatives showed an EC50 of approximately 3.98 µM against HIV, suggesting that structural modifications can enhance antiviral potency .

- Cytotoxicity Assessment : The cytotoxicity of similar compounds has been evaluated using the CC50 metric, which measures the concentration required to kill 50% of cell populations. Lower CC50 values indicate higher toxicity; thus, optimizing the structure of these compounds could lead to improved selectivity against viral targets while minimizing cytotoxic effects .

- Minimum Inhibitory Concentrations (MICs) : In studies focused on tuberculosis, piperidine derivatives demonstrated MIC values ranging from 0.5 to above 512 µg/mL against Mycobacterium tuberculosis strains, indicating a spectrum of activity that could be influenced by structural variations within the piperidine and pyrimidine components .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H29N5O2 |

| Molecular Weight | 347.46 g/mol |

| CAS Number | 1353984-49-2 |

| EC50 (HIV) | ~3.98 µM |

| CC50 (Cytotoxicity) | Varies by compound |

| MIC (M. tuberculosis) | 0.5 - >512 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate with analogs, focusing on structural variations, physicochemical properties, and hazards:

Key Observations :

Positional Isomerism :

- Substitution at positions 2, 3, or 4 on the piperidine/pyrrolidine ring significantly impacts molecular conformation and target interactions. For example, position 3 substitution in the target compound may optimize steric interactions in kinase binding pockets compared to position 2 analogs .

Chloro and methyl substituents (e.g., CAS 1289386-94-2) introduce electron-withdrawing and steric effects, altering reactivity and solubility .

Hazard Profiles: All cyclopropylamino-pyrimidine derivatives share similar hazards (H302, H315, H319), likely due to the reactive amino and pyrimidine groups .

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core. For example:

- Step 1 : React cyclopropylamine with thiocyanate to form the pyrimidine intermediate .

- Step 2 : Introduce the piperidine moiety via nucleophilic substitution or reductive amination. Tert-butyl groups are often added using Boc-protection strategies under anhydrous conditions .

- Purification : Silica gel column chromatography (eluent: EtOAc/hexane gradient) is standard for isolating intermediates . Final product purity (>95%) can be confirmed via HPLC .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the tert-butyl carbamate group .

- Safety : Avoid ignition sources; use CO₂ or dry powder extinguishers for fires .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropylamine protons at δ ~1.0–1.5 ppm, pyrimidine C-NH signals at δ ~8.0 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₃₂N₆O₂: 395.26) .

- FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and NH bending (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. For example, ICReDD’s approach combines computational path searches with experimental validation to reduce trial-and-error cycles .

- Solvent Screening : Predict solvent effects on reaction yield using COSMO-RS or MD simulations .

- Data Integration : Apply machine learning to correlate reaction conditions (temperature, catalyst) with yield .

Q. What strategies address contradictions in reported biological activity data for analogs?

- Control Experiments : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For example, analogs with tert-butyl groups may show divergent solubility, affecting IC₅₀ values .

- Metabolic Stability Testing : Compare half-lives in liver microsomes to rule out degradation artifacts .

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to verify regiochemistry (e.g., nitro group position in benzyl derivatives) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog Synthesis : Modify substituents (e.g., replace cyclopropylamine with isopropyl or phenyl groups) and assess changes in target binding .

- Biophysical Assays : Use SPR or ITC to quantify binding affinity to kinases or receptors. For example, pyrimidine derivatives often target ATP-binding pockets .

- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with proteins like PI3K or EGFR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.